Loteprednol etabonate

Descripción general

Descripción

Loteprednol etabonate is a topical corticosteroid used primarily to treat inflammatory conditions of the eye. It is marketed under various brand names, including Lotemax and Loterex. This compound was designed to be a “soft drug,” meaning it is active at the site of application and rapidly metabolized to inactive components, minimizing systemic side effects .

Métodos De Preparación

The synthesis of loteprednol etabonate involves several key steps:

N-arylation Reaction: The initial compound reacts with an iodobenzene analogue under alkaline conditions to form an intermediate compound.

Removal Reaction: This intermediate undergoes a reaction with an oxirane analogue in methanol under alkaline conditions.

Esterification Reaction: The resulting compound is then esterified with ethyl chloroformate under organic alkaline conditions.

Chlorination Reaction: Finally, the compound undergoes chlorination using potassium persulfate to yield this compound.

Industrial production methods focus on optimizing these reactions to ensure high yield and purity while minimizing the use of toxic reagents .

Análisis De Reacciones Químicas

Loteprednol etabonate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed by non-specific esterases, converting it into inactive metabolites.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.

Common reagents used in these reactions include water for hydrolysis and various organic solvents for esterification and chlorination. The major products formed are inactive metabolites, primarily Δ1-cortienic acid and its etabonate .

Aplicaciones Científicas De Investigación

Treatment of Allergic Conjunctivitis

Loteprednol etabonate is widely utilized for managing allergic conjunctivitis, which is characterized by symptoms such as itching, redness, and tearing. A study comparing the efficacy of this compound 0.2% with olopatadine hydrochloride 0.1% demonstrated that both agents effectively inhibited early-phase allergic reactions following conjunctival allergen challenges. The results indicated that this compound provided significant relief from ocular symptoms when administered prior to allergen exposure .

Table 1: Efficacy Comparison of this compound and Olopatadine in Allergic Conjunctivitis

| Treatment | Symptom Relief (Mean Score Change) | Statistical Significance |

|---|---|---|

| This compound 0.2% | -0.76 (itching) | p < 0.05 |

| Olopatadine Hydrochloride 0.1% | -0.68 (itching) | p < 0.05 |

Management of Postoperative Inflammation

This compound is also effective in controlling postoperative inflammation following ocular surgeries, such as cataract extraction. Its rapid metabolic deactivation minimizes potential side effects associated with long-term corticosteroid use, such as increased intraocular pressure. Clinical trials have shown that patients receiving this compound post-surgery experienced significantly reduced inflammation compared to those treated with traditional corticosteroids .

Case Study: Postoperative Inflammation Control

- Patient Profile: 50-year-old female undergoing cataract surgery.

- Treatment Regimen: this compound 0.5% administered four times daily for one week postoperatively.

- Outcome: Significant reduction in postoperative inflammation observed within three days, with no adverse effects on intraocular pressure.

Ocular Surface Disease

This compound has been explored for its role in treating ocular surface diseases, including dry eye syndrome and other inflammatory conditions of the eye. A multicenter study assessed the safety and effectiveness of this compound in patients with moderate to severe dry eye disease, demonstrating improvements in symptom scores and tear production after treatment .

Table 2: Outcomes in Ocular Surface Disease Treatment

| Parameter | Baseline Score | Post-Treatment Score | p-value |

|---|---|---|---|

| Ocular Symptom Score (OSS) | 25 | 15 | < 0.01 |

| Tear Break-Up Time (TBUT) | 5 seconds | 10 seconds | < 0.01 |

Safety Profile and Side Effects

The safety profile of this compound is favorable compared to other corticosteroids due to its rapid clearance from ocular tissues. Studies indicate a lower incidence of intraocular pressure elevation and other systemic side effects, making it suitable for long-term use in chronic conditions .

Case Study: Long-term Use Safety

- Patient Profile: 65-year-old male with chronic allergic conjunctivitis.

- Treatment Duration: this compound 0.5% used daily for six months.

- Outcome: No significant rise in intraocular pressure; symptoms remained well-controlled throughout the treatment period.

Mecanismo De Acción

Loteprednol etabonate exerts its effects by modulating the cytosolic glucocorticoid receptor at the genomic level. This interaction inhibits the inflammatory response by reducing the production of inflammatory mediators such as cytokines and prostaglandins. The compound also inhibits leukocyte migration, capillary proliferation, and fibroblast activity, thereby reducing inflammation and promoting healing .

Comparación Con Compuestos Similares

Loteprednol etabonate is often compared with other corticosteroids like prednisolone acetate, dexamethasone, rimexolone, and difluprednate. While all these compounds are effective anti-inflammatory agents, this compound is unique due to its “soft drug” design, which minimizes systemic side effects and reduces the risk of increased intraocular pressure . This makes it a safer option for long-term use in treating ocular inflammation.

Similar Compounds

- Prednisolone acetate

- Dexamethasone

- Rimexolone

- Difluprednate

This compound’s rapid metabolism to inactive metabolites sets it apart from these other corticosteroids, offering a favorable safety profile without compromising efficacy .

Propiedades

Key on ui mechanism of action |

Corticosteroids like loteprednol etabonate inhibit the inflammatory response to a variety of inciting agents and likely delay or slow healing. They inhibit the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation that are commonly associated with inflammation. While glucocorticoids are known to bind to and activate the glucocorticoid receptor, the molecular mechanisms involved in glucocorticoid/glucocorticoid receptor-dependent modulation of inflammation are not clearly established. Moreover, corticosteroids are thought to inhibit prostaglandin production through several independent mechanisms. In particular, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. The use of LE subsequently treats post-operative inflammation and pain following ocular surgery by managing the prostaglandin release, recruitment and travel of neutrophils and macrophages, and production of other inflammatory mediators that are intrinsically associated with the physical trauma of surgery. |

|---|---|

Número CAS |

82034-46-6 |

Fórmula molecular |

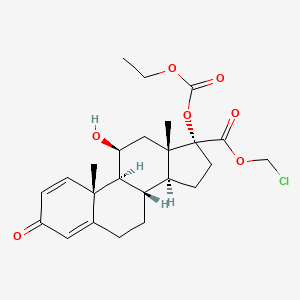

C24H31ClO7 |

Peso molecular |

466.9 g/mol |

Nombre IUPAC |

chloromethyl (10R,13S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16?,17?,18?,19?,22-,23-,24-/m0/s1 |

Clave InChI |

DMKSVUSAATWOCU-QMVKLYBFSA-N |

SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl |

SMILES isomérico |

CCOC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl |

SMILES canónico |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl |

Apariencia |

Solid powder |

melting_point |

220 - 224 °C |

Key on ui other cas no. |

82034-46-6 |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

3.36e-02 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate, Chloromethyl Alrex CEHOAC Chloromethyl 17 ethoxycarbonyloxy 11 hydroxy 3 oxoandrosta 1,4 diene 17 carboxylate chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate Etabonate, Loteprednol Lotemax loteprednol loteprednol etabonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.